molecular formula C18H20N4 B6702352 N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-1-pyridin-2-ylethanamine

N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-1-pyridin-2-ylethanamine

Cat. No.: B6702352
M. Wt: 292.4 g/mol
InChI Key: MAOZRHSWMRIXSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-1-pyridin-2-ylethanamine is a complex organic compound that features a benzimidazole ring fused with a cyclopropyl group and a pyridine ring

Properties

IUPAC Name

N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-1-pyridin-2-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4/c1-13(15-6-4-5-11-19-15)20-12-18-21-16-7-2-3-8-17(16)22(18)14-9-10-14/h2-8,11,13-14,20H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOZRHSWMRIXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NCC2=NC3=CC=CC=C3N2C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-1-pyridin-2-ylethanamine typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes . The cyclopropyl group is then introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts . The final step involves the coupling of the benzimidazole derivative with a pyridine moiety, which can be achieved through various cross-coupling reactions such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes are scaled up using techniques like crystallization and chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-1-pyridin-2-ylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-1-pyridin-2-ylethanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-1-pyridin-2-ylethanamine involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity . The cyclopropyl group may enhance the compound’s binding affinity and specificity, while the pyridine ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-1-pyridin-2-ylethanamine is unique due to the combination of the cyclopropyl group with the benzimidazole and pyridine rings. This unique structure may confer enhanced biological activity and specificity compared to other benzimidazole or pyridine derivatives.

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